5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione

Antimicrobial MIC Bacteria

2,4-Thiazolidinedione,5-[(2-nitrophenyl)methylene]- (CAS 36140-65-5, also known as NSC is a synthetic small molecule belonging to the 5-benzylidene-2,4-thiazolidinedione class. This compound is characterized by a thiazolidine-2,4-dione core with a 2-nitrophenylmethylene substituent at the 5-position.

Molecular Formula C10H6N2O4S
Molecular Weight 250.23 g/mol
Cat. No. B15561970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione
Molecular FormulaC10H6N2O4S
Molecular Weight250.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)/b8-5+
InChIKeyAOOOVMMYAYKAGI-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2,4-Thiazolidinedione,5-[(2-nitrophenyl)methylene]-: A Specialized 5-Benzylidene-Thiazolidinedione with Documented Broad-Spectrum Antimicrobial Activity


2,4-Thiazolidinedione,5-[(2-nitrophenyl)methylene]- (CAS 36140-65-5, also known as NSC 55655) is a synthetic small molecule belonging to the 5-benzylidene-2,4-thiazolidinedione class . This compound is characterized by a thiazolidine-2,4-dione core with a 2-nitrophenylmethylene substituent at the 5-position . It is distinct from clinical thiazolidinediones (glitazones) in its primary reported biological profile, which focuses on antimicrobial, antidiabetic, and antioxidant activities . As a research chemical, it is commercially available from multiple vendors, with reported purity levels ranging from ≥98% to 99.77% .

2,4-Thiazolidinedione,5-[(2-nitrophenyl)methylene]-: Why In-Class Substitution Without Comparative Data Carries Significant Experimental Risk


Within the 5-benzylidene-2,4-thiazolidinedione family, small structural changes, such as the position of a nitro group (ortho, meta, para) or the nature of the arylidene substituent, can profoundly alter biological activity, target selectivity, and physicochemical properties [1]. For instance, the 4-nitro isomer has been reported to inhibit ubiquitin isopeptidase activity [2], a mechanism distinct from the antimicrobial profile reported for the 2-nitro compound . Similarly, other 5-benzylidene derivatives show varied potency against VEGFR-2 (IC50 = 0.5 µM) [3] or pancreatic cholesterol esterase [4]. This documented structure-activity relationship (SAR) divergence means that a researcher cannot assume a different nitro-substituted isomer or another TZD derivative will recapitulate the specific biological effects or potency of 2,4-Thiazolidinedione,5-[(2-nitrophenyl)methylene]-. The following quantitative evidence is essential for making an informed selection.

Quantitative Differentiation Guide for 2,4-Thiazolidinedione,5-[(2-nitrophenyl)methylene]-: Key Performance Data vs. Comparators


Broad-Spectrum Antibacterial Potency: MIC Data Against Key Gram-Positive and Gram-Negative Strains

2,4-Thiazolidinedione,5-[(2-nitrophenyl)methylene]- demonstrates broad-spectrum antibacterial activity with Minimum Inhibitory Concentrations (MICs) reported in the low micromolar range against a panel of both Gram-positive and Gram-negative bacteria . While this data is not from a direct head-to-head comparison with a specific analog in the same study, the potency range (4.5-9.9 µM/mL) provides a quantitative benchmark for researchers evaluating this compound against other antimicrobial TZD derivatives, which often show MICs > 17.9 µM or > 1024 µg/mL [1][2].

Antimicrobial MIC Bacteria

Dual Antifungal Activity: Potent Inhibition of Both A. niger and C. albicans

The compound exhibits consistent and potent antifungal activity against two major fungal pathogens, Aspergillus niger and Candida albicans, with an identical reported MIC of 4.99 µM/mL for both . This is a differentiating feature, as many antimicrobial TZDs show weaker or more variable activity against fungi. For example, one study on synthesized 5-benzylidene-2,4-thiazolidinediones reported antifungal MICs ranging from 32 to 250 mg/mL, indicating substantially weaker potency [1].

Antifungal MIC Candida albicans

High Purity Specifications: A Critical Factor for Reproducible Research

Commercial vendors offer 2,4-Thiazolidinedione,5-[(2-nitrophenyl)methylene]- with verified high purity levels, typically ≥98% and up to 99.77% . This is a crucial procurement consideration, as the presence of impurities in related TZD derivatives can confound biological assays and lead to non-reproducible results. While not a direct biological comparison, this level of purity specification is a quantifiable, vendor-verified attribute that differentiates this compound from less rigorously characterized or lower-purity research chemicals that may be available.

Purity Procurement Reproducibility

Optimal Application Scenarios for 2,4-Thiazolidinedione,5-[(2-nitrophenyl)methylene]- Based on Differentiated Performance


Primary Screening for Broad-Spectrum Antimicrobial Lead Identification

This compound is ideally suited as a positive control or a core scaffold in primary antimicrobial screening campaigns. Its reported low micromolar MIC values against a diverse panel of clinically relevant bacteria and fungi provide a clear and quantitative activity baseline. Researchers can use this compound to benchmark novel synthetic derivatives or to explore the impact of additional substitutions on the 5-benzylidene-2,4-thiazolidinedione core, as its potency significantly exceeds that of many other reported derivatives in this class [1][2].

Structure-Activity Relationship (SAR) Studies on Nitro-Aromatic Substituent Effects

Given the dramatic difference in reported biological activities between the ortho-nitro (2-nitrophenyl) compound and its para-nitro (4-nitrophenyl) isomer, which is linked to ubiquitin isopeptidase inhibition [3], this compound serves as a crucial comparator in SAR studies. Researchers investigating the positional effects of the nitro group on thiazolidinedione bioactivity can use this high-purity compound as a defined reference to precisely map how substituent position dictates target engagement and therapeutic potential, avoiding the confounding effects of impurities.

In Vitro Antifungal Research Targeting C. albicans and A. niger

The compound's consistent and potent activity (MIC = 4.99 µM/mL) against both the yeast C. albicans and the mold A. niger makes it a valuable tool for antifungal research. This dual activity profile, which is not universally observed among TZD derivatives [1], positions this compound as a strong candidate for further investigation into its mechanism of action against fungal pathogens and for use as a reference standard in antifungal susceptibility testing assays.

Procurement of a Defined, High-Purity Reference Standard

For research groups requiring a well-characterized, high-purity (>98%) reference standard of a bioactive thiazolidinedione , this compound offers a reliable procurement option. Its commercial availability from multiple reputable vendors with documented Certificates of Analysis ensures batch-to-batch consistency, which is essential for generating reproducible data in any quantitative biological or chemical study.

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